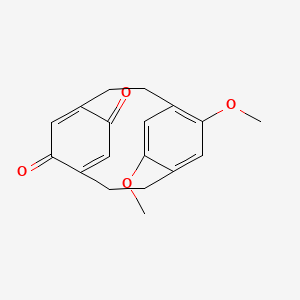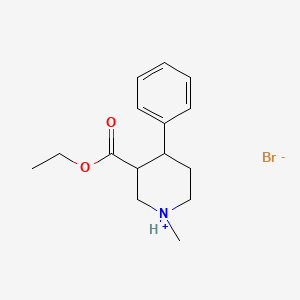
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by a paracyclophane core with two methoxy groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the preparation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene, followed by a series of reactions including carbon chain extension, hydrolysis, and purification . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to handle highly reactive intermediates such as organolithium and organomagnesium species . These methods allow for better control over reaction conditions and scalability, making the production process more efficient and safer.
Análisis De Reacciones Químicas
Types of Reactions
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may act on dopamine transporters or other neurotransmitter systems, affecting neuronal signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A series of psychedelic drugs with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties and interaction with neurotrophin receptors.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- stands out due to its paracyclophane core, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
55122-59-3 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




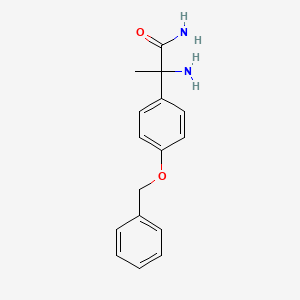
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
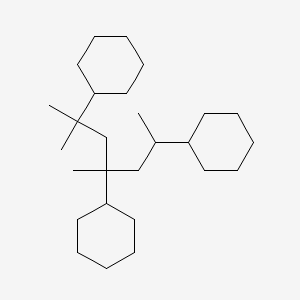
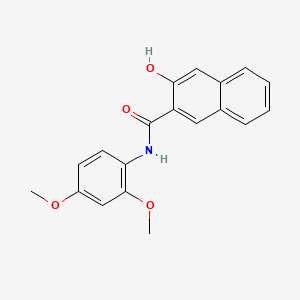

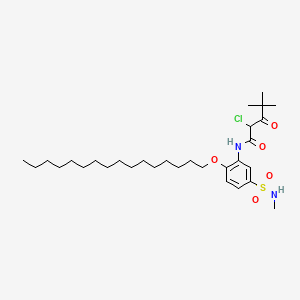
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

